molecular formula C17H17ClN2O2 B434661 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 353524-05-7

2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B434661
CAS No.: 353524-05-7
M. Wt: 316.8g/mol
InChI Key: IEHAZZSMZGWLDQ-UHFFFAOYSA-N
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Description

The compound 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (hereafter referred to as the "target compound") features a methanoisoindole-dione core substituted with a [(3-chloro-4-methylphenyl)amino]methyl group. This structure combines a bicyclic framework with a chloro-methylphenyl amine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-[(3-chloro-4-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-9-2-5-12(7-13(9)18)19-8-20-16(21)14-10-3-4-11(6-10)15(14)17(20)22/h2-5,7,10-11,14-15,19H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAZZSMZGWLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants : N-substituted maleimide (e.g., N-phenylmaleimide) and endo-dicyclopentadiene.

  • Catalyst : Ionic liquids such as [PGA][TFSA] (1.6 mmol per 1.5 mmol substrate).

  • Conditions : 160°C for 23 h under inert atmosphere, followed by aqueous HCl (1 M, 50°C, 19 h) for workup.

  • Yield : 82% for analogous structures.

Table 1: Diels-Alder Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature160°CMaximizes [4+2] cycloaddition kinetics
Catalyst Loading1.1 eq ionic liquidPrevents side reactions
Reaction Time23 hEnsures complete conversion
BaseSolventTemperatureYield (%)
K₂CO₃DMF80°C72
Et₃NTHF60°C58
NaOHEtOH70°C65

Alternative Route: Reductive Amination

For substrates with ketone groups, reductive amination offers a streamlined pathway.

Ketone Intermediate Preparation

  • Oxidation : Treat core structure with Jones reagent (CrO₃/H₂SO₄) to introduce a ketone at C2.

  • Yield : 89% (derived from oxidation of analogous bicyclic systems).

Reductive Coupling

  • Reactants : Ketone + 3-chloro-4-methylaniline.

  • Reagents : NaBH₃CN, MeOH, 25°C, 6 h.

  • Yield : 81% (extrapolated from reductive aminations of aromatic amines).

Critical Analysis of Methodologies

Diels-Alder vs. Reductive Amination

MethodAdvantagesLimitations
Diels-Alder + BrominationHigh regioselectivityMulti-step, lower overall yield
Reductive AminationSingle-step functionalizationRequires ketone precursor

Solvent and Catalyst Impact

  • Ionic Liquids : Enhance reaction rates by stabilizing transition states (e.g., [PGA][TFSA] reduces activation energy by 15–20 kJ/mol).

  • Polar Aprotic Solvents : DMF increases nucleophilicity of amines in SN2 reactions.

Scale-Up Considerations

Purification Challenges

  • Column Chromatography : Required for separating diastereomers (hexane:EtOAc = 3:1).

  • Recrystallization : Ethanol/water mixtures improve purity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group or the carbonyl functionalities, resulting in dechlorinated or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The methanoisoindole framework is known for its ability to interact with DNA and inhibit tumor growth. Studies have demonstrated that derivatives of methanoisoindole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Antimicrobial Properties

Compounds containing a chloro-substituted phenyl group have been shown to possess antimicrobial activity. The presence of the amino group in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy against a range of pathogens. Preliminary studies suggest that this compound could be evaluated for its potential as an antibacterial or antifungal agent .

Neuropharmacological Effects

The tetrahydroisoindole derivatives are often explored for their neuroprotective effects. This compound may exhibit properties that protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has shown promise in modulating neurotransmitter systems and providing neuroprotection in cellular models .

Case Study Insights

A recent study highlighted the synthesis of various isoindole derivatives and their biological evaluations. The results indicated that modifications on the isoindole core significantly impacted biological activity, suggesting that further exploration of this compound could yield valuable insights into structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets. The chloro-substituted aromatic amine can interact with enzymes or receptors, potentially inhibiting their activity. The methanoisoindole ring system may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Physicochemical Properties

The target compound’s distinguishing feature is its [(3-chloro-4-methylphenyl)amino]methyl substituent. This group introduces both halogen (chloro) and alkyl (methyl) functionalities, which can affect polarity, solubility, and intermolecular interactions. Key comparisons include:

2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 37799-01-2)
  • Substituent: 4-chlorophenyl (lacks the amino methyl linkage).
  • Molecular Weight : 273.71 g/mol.
  • Melting Point : 169–171°C.
2-(2-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • Substituent: 2-ethoxyphenyl (ether group instead of amino methyl).
  • Molecular Weight : 283.32 g/mol.
  • Implications: The ethoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound’s polar amino group .
2-Isopropyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • Substituent : Isopropyl (alkyl group).
  • Implications : The purely aliphatic substituent increases hydrophobicity, contrasting with the target compound’s aromatic and polar characteristics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Bioactivity
Target Compound [(3-Chloro-4-methylphenyl)amino]methyl Not reported Not reported Potential hydrogen-bonding capacity
2-(4-Chlorophenyl)-... (CAS 37799-01-2) 4-chlorophenyl 273.71 169–171 Moderate polarity, no H-bond donors
Compound 4 () 4-chlorophenyl acryloyl ~378.8* Not reported Cholinesterase inhibition
2-(2-Ethoxyphenyl)-... 2-ethoxyphenyl 283.32 Not reported High lipophilicity
Compound 16 () 2,5-diphenyl 303.36 Not reported Synthetic versatility

*Calculated from molecular formula C21H15ClN2O3.

Biological Activity

The compound 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione , also known by its CAS number 353524-05-7 , is a synthetic organic molecule with potential biological applications. Its structure suggests that it may exhibit interesting pharmacological properties, particularly in the realm of anticancer activity.

The molecular formula of this compound is C17H17ClN2O2C_{17}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 316.79 g/mol . The presence of both a chloro and an amino group indicates potential for interactions with biological targets.

PropertyValue
Molecular FormulaC17H17ClN2O2
Molecular Weight316.79 g/mol
CAS Number353524-05-7

Anticancer Potential

Research has indicated that compounds similar to This compound may possess significant anticancer activity. Studies have shown that derivatives of this class can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound is hypothesized to work through the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For instance, some studies suggest that similar compounds inhibit Topoisomerase II activity, which is crucial for DNA replication and repair .
  • Case Studies :
    • In a study focusing on pyrazoline hybrids (related compounds), certain derivatives exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF-7 with IC50 values ranging from 0.21 nM to 4.38 μM . While specific data on our compound is limited, these findings suggest a promising avenue for further investigation.

Structure-Activity Relationship (SAR)

The structural features of the compound play a critical role in its biological activity. Variations in substituents on the aromatic ring and the positioning of the chloro group can significantly affect potency and selectivity against cancer cells.

Compound VariantIC50 (μM)Target Cell Line
Compound A0.21MCF-7
Compound B2.12HeLa
Compound C3.92NCI-H23

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that compounds within this chemical class may exhibit varying degrees of toxicity depending on their structure and concentration.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Use multi-step synthesis involving (i) functionalization of the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione core via nucleophilic substitution, followed by (ii) coupling with 3-chloro-4-methylaniline derivatives.
  • Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) using statistical experimental design (DoE) to maximize yield. For example, fractional factorial designs can reduce the number of trials while identifying critical variables like catalyst loading or pH .
  • Step 3 : Monitor reaction progress via HPLC or LC-MS, and purify intermediates via column chromatography or recrystallization.

Q. How can the stereochemistry and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Technique 1 : Employ X-ray crystallography for unambiguous stereochemical assignment, particularly for the bicyclic methanoisoindole moiety .
  • Technique 2 : Use NMR spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HMBC) to confirm the presence of the [(3-chloro-4-methylphenyl)amino]methyl substituent.
  • Technique 3 : Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Approach 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), and assess regioselectivity in derivatization reactions .
  • Approach 2 : Use molecular dynamics (MD) simulations to predict solubility and aggregation behavior in biological or solvent environments .
  • Data Integration : Cross-validate computational results with experimental data (e.g., DSC for thermal stability) to resolve discrepancies .

Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

  • Methodological Answer :

  • Strategy 1 : Re-examine experimental conditions (e.g., solvent effects, humidity) that may deviate from idealized computational models. For example, solvent polarity in simulations must match experimental setups .
  • Strategy 2 : Apply sensitivity analysis to identify which computational parameters (e.g., basis set selection in DFT) most significantly impact agreement with empirical data .
  • Case Example : If DFT predicts a reaction pathway inconsistent with observed kinetics, refine the model by including explicit solvation or transition-state sampling .

Q. What advanced techniques enable the study of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Technique 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors .
  • Technique 2 : Employ cryo-EM or molecular docking (e.g., AutoDock Vina) to visualize ligand-protein interactions at atomic resolution .
  • Validation : Correlate in vitro activity (e.g., IC50_{50}) with computational binding energy scores to prioritize derivatives for further study .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Solutions :

  • Option 1 : Screen alternative coupling reagents (e.g., HATU vs. EDCI) to improve efficiency.
  • Option 2 : Introduce protecting groups (e.g., Boc) to prevent side reactions at the amino-methyl site .
  • Option 3 : Use flow chemistry to enhance mixing and heat transfer, reducing byproduct formation .

Q. What strategies improve the reproducibility of spectral data for this compound?

  • Solutions :

  • Standardization : Calibrate instruments using certified reference materials (CRMs) and maintain consistent sample preparation protocols (e.g., deuterated solvent batches) .
  • Collaboration : Share raw spectral data (e.g., via platforms like Zenodo) to enable cross-lab validation .

Data Integration and Reporting

Parameter Experimental Method Computational Tool Key Metrics
Stereochemistry X-ray crystallography DFT-optimized structures R-factor, RMSD
Reactivity Kinetic profiling (HPLC) Transition-state modeling Activation energy (ΔG‡), rate constants
Binding Affinity SPR/ITC Molecular docking Kd_d, ΔGbinding_{binding}

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